molecular formula C16H21N3O2 B12734374 Morpholine, 4-(2-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- CAS No. 86871-47-8

Morpholine, 4-(2-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)-

Cat. No.: B12734374
CAS No.: 86871-47-8
M. Wt: 287.36 g/mol
InChI Key: CCSRHRVWFHYDAR-UHFFFAOYSA-N
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Description

Morpholine, 4-(2-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- is a complex organic compound that belongs to the class of morpholine derivatives. This compound features a morpholine ring substituted with a 4-methyl-5-phenyl-1H-pyrazol-3-yl group through an ethyl linker. The presence of both morpholine and pyrazole moieties in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(2-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its attachment to the morpholine ring through an ethyl linker. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(2-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Morpholine, 4-(2-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Morpholine, 4-(2-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and pyrazole-containing compounds, such as:

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

Uniqueness

Morpholine, 4-(2-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- is unique due to the specific combination of morpholine and pyrazole moieties in its structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

86871-47-8

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

4-[2-[(4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy]ethyl]morpholine

InChI

InChI=1S/C16H21N3O2/c1-13-15(14-5-3-2-4-6-14)17-18-16(13)21-12-9-19-7-10-20-11-8-19/h2-6H,7-12H2,1H3,(H,17,18)

InChI Key

CCSRHRVWFHYDAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1OCCN2CCOCC2)C3=CC=CC=C3

Origin of Product

United States

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